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Compound Name:
5-Azaspiro[3.5]nonane

hydrochloride

Cat. No.: B1377975 Get Quote

An In-Depth Technical Guide to 5-Azaspiro[3.5]nonane Hydrochloride: Properties, Synthesis,

and Applications in Drug Discovery

Executive Summary
The relentless pursuit of novel chemical matter with improved pharmacological profiles is a

cornerstone of modern drug discovery. Spirocyclic scaffolds have emerged as a powerful class

of building blocks, offering a three-dimensional architecture that can enhance metabolic

stability, aqueous solubility, and binding selectivity compared to traditional flat, aromatic

structures. Among these, 5-Azaspiro[3.5]nonane hydrochloride presents itself as a valuable,

conformationally rigid bioisostere of the ubiquitous piperidine ring. This technical guide provides

a comprehensive overview of the core chemical properties, synthetic strategies, analytical

characterization, and strategic applications of 5-Azaspiro[3.5]nonane hydrochloride for

researchers, medicinal chemists, and drug development professionals.

The Strategic Value of 5-Azaspiro[3.5]nonane
Hydrochloride in Medicinal Chemistry
Beyond Piperidine: The Need for Bioisosteric Innovation
The piperidine motif is one of the most common N-heterocycles found in approved

pharmaceuticals. While its role as a versatile scaffold is undisputed, it is often associated with

metabolic liabilities, primarily through oxidation by cytochrome P450 enzymes. The concept of
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bioisosterism—the replacement of a functional group with another that retains similar biological

activity but alters physicochemical properties—is a key strategy to overcome such limitations.

Azaspirocycles, like 5-Azaspiro[3.5]nonane, are increasingly recognized as superior

bioisosteres for piperidines.[1] The rigid spirocyclic core restricts conformational flexibility,

which can lead to more selective interactions with biological targets and offers predictable

vectors for substituent placement.[2]

A Profile of 5-Azaspiro[3.5]nonane Hydrochloride
5-Azaspiro[3.5]nonane hydrochloride is the salt form of a saturated bicyclic amine consisting

of a cyclobutane ring and a piperidine ring sharing a single carbon atom. The hydrochloride

form enhances the compound's stability and aqueous solubility, making it an ideal starting

material for library synthesis and further chemical modification.[3] Its primary value lies in its

function as a rigid scaffold, providing a robust framework for the development of novel

therapeutic agents across various disease areas.

Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of a chemical entity is critical for its

effective application. The key physicochemical data for 5-Azaspiro[3.5]nonane hydrochloride
are summarized below.

Property Value Source

IUPAC Name

5-

azaspiro[3.5]nonane;hydrochlo

ride

CAS Number 1419101-47-5 [4][5]

Molecular Formula C₈H₁₆ClN [5]

Molecular Weight 161.67 g/mol [4][5]

Canonical SMILES C1CC2(CCNCC2)C1.Cl

Purity Typically ≥97% [4]

Solubility and Stability
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While explicit solubility data is not widely published, the hydrochloride salt structure imparts

significant polarity. It is expected to be soluble in polar protic solvents such as water, methanol,

and ethanol. For long-term viability in research settings, it is recommended to store the

compound at -20°C.[3] The solid, crystalline nature of the salt enhances its shelf-life compared

to the free-base form, which may be an oil and more susceptible to atmospheric degradation.

Analytical Characterization: Expected
Spectroscopic Signatures
While specific spectra should always be acquired for lot validation, the structural features of 5-
Azaspiro[3.5]nonane hydrochloride allow for the prediction of its key spectroscopic

signatures. Chemical suppliers often provide access to analytical data such as NMR upon

request.[5]

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to

the protons on the piperidine and cyclobutane rings. The protons adjacent to the nitrogen

atom (C4 and C6) would appear as broadened multiplets shifted downfield due to the

electron-withdrawing effect of the protonated nitrogen. The N-H proton itself would likely

appear as a broad singlet. The cyclobutane protons would resonate further upfield.

¹³C NMR: The carbon spectrum would display unique signals for each carbon environment.

The carbons alpha to the nitrogen (C4 and C6) would be the most deshielded among the

aliphatic carbons. The spirocyclic carbon (C5) would have a characteristic chemical shift.

Mass Spectrometry (MS): In ESI-MS (positive mode), the expected base peak would

correspond to the molecular ion of the free base [M+H]⁺ at m/z 126.12, representing the loss

of HCl.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching

vibrations around 2850-3000 cm⁻¹. A broad absorption in the 2500-3000 cm⁻¹ region,

characteristic of a secondary ammonium salt (R₂NH₂⁺), would be a key diagnostic feature.

Synthesis and Derivatization Potential
The synthesis of azaspirocycles is an active area of chemical research.[6] A generalized,

conceptual workflow for producing the 5-Azaspiro[3.5]nonane core and preparing it for use in
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drug discovery is outlined below.

Conceptual Synthetic Workflow
The synthesis typically involves the construction of the spirocyclic core, followed by

functionalization. Solid-phase synthesis is particularly advantageous for creating libraries of

derivatives for screening.[7]
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Core Synthesis Derivatization for Library Synthesis

1. Precursor Assembly
(e.g., Piperidine derivative + Cyclobutanone)

2. Intramolecular Cyclization
(e.g., Reductive Amination or Pictet-Spengler type)

Key spirocyclization step

3. Protecting Group Removal
(If applicable)

4. Salt Formation
(Treatment with HCl)

Final product isolation

5-Azaspiro[3.5]nonane HCl

N-Acylation / N-Alkylation
(Coupling with diverse acids/aldehydes)

Secondary amine reactivity

Diverse Chemical Library
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Scaffold Selection
(5-Azaspiro[3.5]nonane HCl)

Library Synthesis
(Parallel Chemistry)

Diversification

High-Throughput Screening (HTS)
(Biochemical or Cell-based Assays)

Screening Deck

Hit Identification
(Active Compounds Identified)

Structure-Activity Relationship (SAR)
(Iterative Synthesis & Testing)

Hit-to-Lead

Lead Optimization
(ADME/Tox Profiling)

Optimization Cycles

Preclinical Candidate

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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